REACTION_CXSMILES
|
[NH:1]1[C:5]([NH2:6])=[CH:4][CH:3]=[N:2]1.O.[N+:8]([CH:11]([CH:14]=O)[CH:12]=O)([O-:10])=[O:9].[Na].O>C(O)(=O)C>[N+:8]([C:11]1[CH:12]=[C:4]2[CH:3]=[N:2][NH:1][C:5]2=[N:6][CH:14]=1)([O-:10])=[O:9] |f:1.2.3,^1:15|
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Name
|
|
Quantity
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0.804 g
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Type
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reactant
|
Smiles
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N1N=CC=C1N
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Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
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O.[N+](=O)([O-])C(C=O)C=O.[Na]
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Name
|
|
Quantity
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12 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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The resulting solids were collected by filtration
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Type
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WASH
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Details
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The solids were washed with water (3×20 mL)
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Type
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CUSTOM
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Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NC1)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |